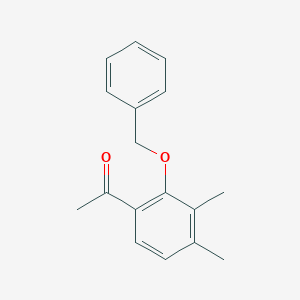

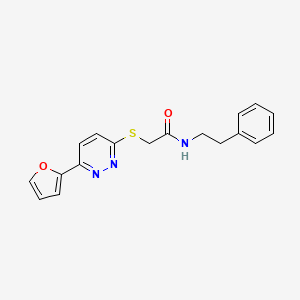

![molecular formula C10H11N3OS B2861494 2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1094380-81-0](/img/structure/B2861494.png)

2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a type of thienopyrimidinone . Thienopyrimidinones are widely represented in the literature, mainly due to their structural relationship with purine bases such as adenine and guanine . They have been synthesized and screened against Mycobacteria as a part of a program to develop new antitubercular agents .

Synthesis Analysis

The synthesis of thienopyrimidinones involves reactions of iminophosphorane with aromatic isocyanates . The carbodiimides obtained from these reactions are then reacted with secondary amines to give the desired thienopyrimidinones .Molecular Structure Analysis

Thienopyrimidinones have a structural relationship with purine bases such as adenine and guanine . They are characterized by a thieno[2,3-d]pyrimidine fragment, which can be enlarged by additional rings of different size and substitution .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thienopyrimidinones include reactions of iminophosphorane with aromatic isocyanates, followed by reactions with secondary amines .Applications De Recherche Scientifique

Antimicrobial and Anti-Inflammatory Agents

Thienopyrimidine derivatives, including compounds like 2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one, are significant in organic chemistry due to their wide applications as bioactive compounds with multiple biological activities. They have shown remarkable activity towards fungi, bacteria, and inflammation, making them useful as antimicrobial and anti-inflammatory agents (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Green Synthesis Approaches

A catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide offers a green approach to the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones. This method is characterized by step economy, reduced catalyst loading, and easy purification, indicating an environmentally friendly synthesis process for these compounds (Shi et al., 2018).

Antimicrobial Activity

Various thienopyrimidine derivatives exhibit different levels of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi strains. This suggests their potential in developing new antibacterial and antifungal agents (Gaber, Bagley, & Sherif, 2010).

Potential in Cancer Treatment

Novel thieno[3,2-d]pyrimidines with varying functional groups have been synthesized as part of studies aiming to enrich the arsenal of chemotherapeutic agents for cancer treatment. These compounds have shown varying cytotoxic potencies against human breast cancer cell lines, suggesting their potential as antitumor agents (Kandeel, Abdelhameid, Eman, & Labib, 2013).

Inhibitors of Cyclin D1-CDK4

Thieno[2,3-d]pyrimidin-4-yl hydrazones have been identified as inhibitors of cyclin-dependent kinase 4 (CDK4), a key component in cell cycle regulation. This property is significant for developing treatments targeting diseases characterized by uncontrolled cell growth, such as cancer (Horiuchi et al., 2009).

Inhibitors of Human Gonadotropin-Releasing Hormone Receptor

Compounds based on the thieno[2,3-d]pyrimidine-2,4-dione scaffold, including modifications at specific positions, have been developed as potent and orally active inhibitors of the human gonadotropin-releasing hormone (GnRH) receptor. These findings are crucial for treating conditions related to GnRH, like certain reproductive disorders (Miwa et al., 2011).

Orientations Futures

Propriétés

IUPAC Name |

2-[(cyclopropylamino)methyl]-3H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c14-10-9-7(3-4-15-9)12-8(13-10)5-11-6-1-2-6/h3-4,6,11H,1-2,5H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAOICQJIPJJMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=NC3=C(C(=O)N2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

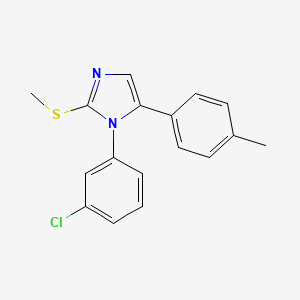

![3-(2-Fluorophenyl)-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2861412.png)

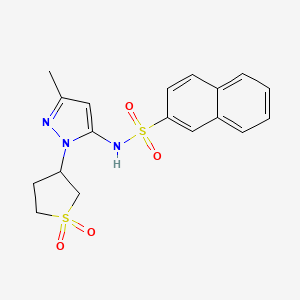

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}-N-ethyl-4-methoxybenzenesulfonamide](/img/structure/B2861413.png)

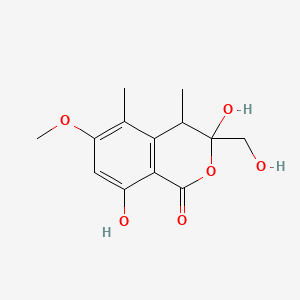

![2-cyano-3-(furan-2-yl)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2861414.png)

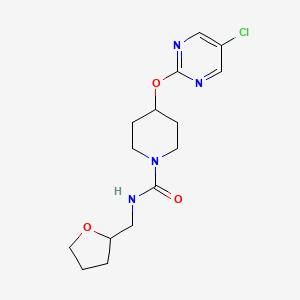

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/no-structure.png)

![2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl](/img/structure/B2861416.png)

![methyl 4-((2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate](/img/structure/B2861423.png)

![1-cyclopropyl-3-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)urea](/img/structure/B2861428.png)

![5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2861434.png)